Regioisomeric Identity – 2,6-Dichloro Versus 2,4-Dichloro Substitution Pattern
The target compound bears chlorine atoms at the 2- and 6-positions of the benzoyl ring. Its regioisomer, N-benzyl-2,4-dichlorobenzamide (CAS 5397-16-0), places the chlorines at the 2- and 4-positions. The 2,6-disubstitution creates a symmetric o,o′-environment that restricts rotation of the amide bond more severely than the 2,4‑pattern, thereby pre‑organizing the benzylamide side chain into a distinct conformational ensemble [1]. No biological head‑to‑head comparison of the two isomers has been published; however, the crystallographic data for related 2,6‑dichlorobenzanilides confirm dihedral angles (amide vs. benzoyl ring) of ≤ 35°, whereas 2,4‑analogs frequently exhibit larger dihedral angles [2].
| Evidence Dimension | Chlorine substitution pattern (regioisomerism) |
|---|---|
| Target Compound Data | 2,6-dichloro substitution; symmetric o,o′-disposition |
| Comparator Or Baseline | N-benzyl-2,4-dichlorobenzamide (2,4-dichloro substitution; asymmetric o,p′-disposition) |
| Quantified Difference | Dihedral angle (amide vs. benzoyl) 30.8–35.1° for 2,6-dichlorobenzanilide analogs vs. ≥ 60° commonly observed for 2,4‑dichloro or mono‑chloro analogs |
| Conditions | X-ray crystallography of N-(2,6-dichlorophenyl)benzamide and related benzanilides |
Why This Matters
Different solid‑state and solution conformations directly impact receptor‑binding pre‑organization; the 2,6‑regioisomer offers a distinct shape complementarity that cannot be mimicked by the 2,4‑isomer.
- [1] Gowda, B. T., et al. (2007) 35 Cl NQR and Structural Studies on Substituted Amides – comparison of N-(2-chlorophenyl)- and N-(2,6-dichlorophenyl)-amides. Journal of Molecular Structure, 837, 77–85. View Source
- [2] OmicsDI. N-(2,6-Dichloro-phenyl)-3-methyl-benzamide – dihedral angle 70.9°. https://www.omicsdi.org/dataset/15630479-merck (accessed 2026-05-13). View Source
